molecular formula C7H9BrN2 B1376217 5-Bromo-3-ethylpyridin-2-amine CAS No. 1037253-14-7

5-Bromo-3-ethylpyridin-2-amine

Cat. No.: B1376217
CAS No.: 1037253-14-7
M. Wt: 201.06 g/mol
InChI Key: JYVIQBPXESSJDR-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, and an amino group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-ethylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Bromine or N-bromosuccinimide (NBS): For bromination.

    Potassium carbonate (K2CO3) or sodium hydride (NaH): For substitution reactions.

    Palladium catalyst and arylboronic acids: For cross-coupling reactions.

Major Products:

    Substituted pyridines: Resulting from nucleophilic substitution.

    Biaryl derivatives: Resulting from cross-coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-3-ethylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution and cross-coupling reactions makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is explored for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. These studies aim to develop new therapeutic agents with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties enable the creation of materials with specific functionalities and enhanced performance .

Mechanism of Action

The exact mechanism of action of 5-Bromo-3-ethylpyridin-2-amine and its derivatives depends on the specific biological target and application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, resulting in bacterial cell death .

Comparison with Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar structure with a methyl group instead of an ethyl group.

    3-Bromo-5-ethylpyridin-2-amine: Bromine and ethyl groups are interchanged.

    2-Amino-5-bromopyridine: Lacks the ethyl group.

Uniqueness: 5-Bromo-3-ethylpyridin-2-amine is unique due to the specific positioning of the bromine, ethyl, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group at the 3rd position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic targets .

Properties

IUPAC Name

5-bromo-3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVIQBPXESSJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following a literature procedure (Journal of Molecular Catalysis A: Chemical 2007, 267, 30) tert-butyl 3-ethylpyridin-2-ylcarbamate (820 mg, 3.68 mmol) was treated with 4.0 M HCl in dioxane (4 mL, 4 mmol) and the reaction was maintained at rt for 2 h. Water (2 mL) was added and K2CO3 was added until pH>10. The resulting suspension was filtered and the isolated solid was washed with EtOAc (2 mL). The organic filtrates were concentrated and the resulting residue was dissolved in acetonitrile (4 mL). A portion (2 mL) was treated with NH4OAc (100 mg), followed by NBS (280 mg, 1.57 mmol). The reaction was maintained at rt for 15 min. The reaction was then partitioned between EtOAc and water and the resulting layers separated. The aqueous portion was extract with EtOAc (2×5 mL) and the combined organic layers were concentrated. The resulting residue was purified by reverse phase HPLC. The collected fractions were basified to pH>10 by the addition of saturated aqueous Na2CO3 solution. Extraction with EtOAc (2×20 mL) followed by concentration provided 240 mg of 5-bromo-3-ethylpyridin-2-amine: 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=2.4 Hz, 1H); 7.39 (d, J=2.4 Hz, 1H); 4.41 (br s, 2H); 2.42 (q, J=7.2 Hz, 2H); 1.26 (t, J=7.2 Hz, 3H).
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820 mg
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4 mL
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280 mg
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2 mL
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Synthesis routes and methods II

Procedure details

To a solution prepared by dissolving 360 mg of 3-ethylpyridine-2-amine (synthesized according to the method disclosed in International Publication WO2006/025567, page 142) in a mixed solvent of 12 mL of 1,4-dioxane and 4 mL of water, 553 mg of N-bromosuccinimide was added at 0° C., and the mixture was stirred for 1.5 hours at the same temperature. Water was added to the reaction solution, which was extracted with ethyl acetate. The organic layer thus obtained was washed with water and saturated brine in that order, and dried over anhydrous sodium sulfate. Thereafter, the insolubles were filtered and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=75/25), to obtain 394 mg of 5-bromo-3-ethylpyridine-2-amine [33-1] (hereinafter, referred to as the compound [33-1]).
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360 mg
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12 mL
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553 mg
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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